![molecular formula C7H11NO2 B13115446 (2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13115446.png)
(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4S)-1-Azabicyclo[221]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid typically starts from commercially available trans-4-hydroxy-L-proline. The process involves several steps, including N-tosylation, reduction, and cyclization. The key steps are as follows:
N-Tosylation: Trans-4-hydroxy-L-proline is N-tosylated to protect the amino group.
Reduction: The N-tosylated compound is reduced to (2S,4S)-4-hydroxyprolinol.
Cyclization: The hydroxy groups are tosylated, and the compound is reacted with methylamine under pressure to form the bicyclic structure.
Deprotection: The N-tosyl group is removed using hydrobromic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of more efficient reagents and conditions to improve yield and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential as a scaffold in drug design and development.
Industry: Utilized in the synthesis of various bioactive compounds and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The rigid bicyclic structure allows for specific binding interactions, making it a valuable tool in studying enzyme mechanisms and receptor-ligand interactions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane: A structurally similar compound but lacks the nitrogen atom.
2,5-Diazabicyclo[2.2.1]heptane: Contains two nitrogen atoms and is used in similar applications.
Uniqueness
(2S,4S)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of a nitrogen atom within the bicyclic structure. This makes it particularly useful in asymmetric synthesis and as a chiral scaffold in drug design.
Propiedades
Fórmula molecular |
C7H11NO2 |
|---|---|
Peso molecular |
141.17 g/mol |
Nombre IUPAC |
(2S,4S)-1-azabicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-3-5-1-2-8(6)4-5/h5-6H,1-4H2,(H,9,10)/t5-,6-/m0/s1 |
Clave InChI |
OPIOLEMLJOEWGM-WDSKDSINSA-N |
SMILES isomérico |
C1CN2C[C@@H]1C[C@H]2C(=O)O |
SMILES canónico |
C1CN2CC1CC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Difluoro-1H-benzo[d]imidazole](/img/structure/B13115363.png)

![[1,2,3]Thiadiazolo[4,5-d][1,2,3]thiadiazole](/img/structure/B13115374.png)
![4-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]butanoic acid](/img/structure/B13115379.png)
![tert-butyl 2-[(4S,6R)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B13115380.png)

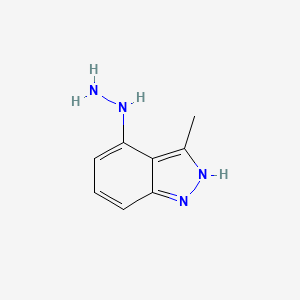
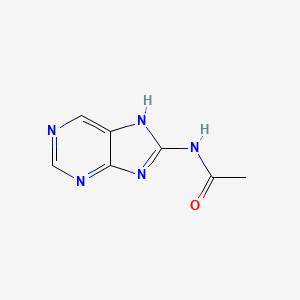
![5-(2,2-Dimethylpropyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13115413.png)
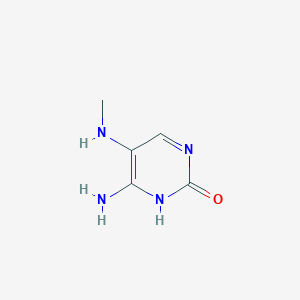
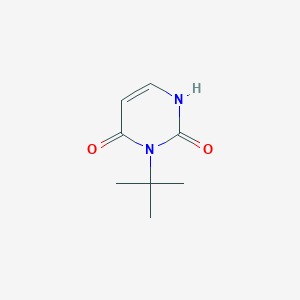
![3-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazine-4-thione](/img/structure/B13115427.png)
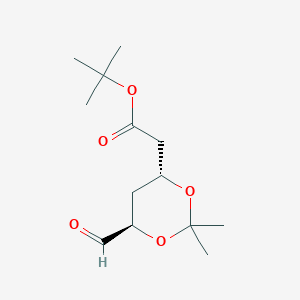
![2-Cyclopropylpyrazolo[1,5-a]pyrimidine-5,7(4H,6H)-dione](/img/structure/B13115435.png)
